Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20432070
InChI: InChI=1S/C14H17N3O4/c1-21-14(20)11(5-6-12(16)18)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7,15H2,1H3,(H2,16,18)
SMILES:
Molecular Formula: C14H17N3O4
Molecular Weight: 291.30 g/mol

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate

CAS No.:

Cat. No.: VC20432070

Molecular Formula: C14H17N3O4

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate -

Specification

Molecular Formula C14H17N3O4
Molecular Weight 291.30 g/mol
IUPAC Name methyl 5-amino-2-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate
Standard InChI InChI=1S/C14H17N3O4/c1-21-14(20)11(5-6-12(16)18)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7,15H2,1H3,(H2,16,18)
Standard InChI Key LZVWYRIFHHXMNU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CCC(=O)N)N1CC2=C(C1=O)C=CC=C2N

Introduction

Chemical Identity and Structural Characterization

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number878782-79-7
Molecular FormulaC14H15N3O6\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{6}
Molecular Weight321.28 g/mol
InChIKeyXLBGYXPELSEKGK-UHFFFAOYSA-N

Synthesis and Production

Synthetic Routes

The synthesis of methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate likely involves multi-step organic reactions, starting with the construction of the isoindolinone core. A plausible pathway includes:

  • Nitro-substituted isoindolinone formation: Cyclization of nitro-substituted phthalic anhydride derivatives with amines.

  • Side-chain incorporation: Michael addition or alkylation to introduce the pentanoate side chain.

  • Esterification: Reaction with methanol to form the methyl ester .

Patent literature referenced in PubChem (SID 390705001) hints at proprietary methods for analogous compounds, though detailed procedures remain undisclosed .

Industrial and Laboratory-Scale Challenges

Producing this compound at scale presents challenges due to:

  • Steric hindrance from the nitro and amino groups, complicating coupling reactions.

  • Sensitivity to hydrolysis, necessitating anhydrous conditions during esterification.

  • Purification complexities, requiring advanced chromatographic techniques to achieve >95% purity .

Physicochemical Properties

Crystallographic and Conformational Analysis

The 3D conformation, as modeled in PubChem, reveals a planar isoindolinone ring with the pentanoate side chain adopting a gauche configuration. This spatial arrangement may influence its binding affinity to biological targets .

Analytical Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment. The related compound (S)-5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is reported to have >95% purity under reverse-phase conditions (C18 column, acetonitrile-water gradient) .

Mass Spectrometry

The molecular ion peak [M+H]+[M+H]^+ at m/z 322.28 (calculated for C14H16N3O6+\text{C}_{14}\text{H}_{16}\text{N}_{3}\text{O}_{6}^+) confirms the molecular weight. Fragmentation patterns typically include loss of the methyl ester (-32 Da) and nitro group (-46 Da) .

Biological and Pharmacological Relevance

Structural Relationship to Lenalidomide

This compound shares structural motifs with lenalidomide, a therapeutic agent for multiple myeloma. The substitution pattern on the isoindolinone ring correlates with modulatory effects on the CRL4CRBN^\text{CRBN} E3 ubiquitin ligase, though direct biological data for this ester derivative are lacking.

Applications and Industrial Relevance

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